potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16018709
InChI: InChI=1S/C8H9NO5.K.O2Si/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;;1-3-2/h1,6-7,10H,2-3H2,(H,12,13);;/q;+1;/p-1/b4-1-;;/t6-,7-;;/m1../s1
SMILES:
Molecular Formula: C8H8KNO7Si
Molecular Weight: 297.33 g/mol

potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate

CAS No.:

Cat. No.: VC16018709

Molecular Formula: C8H8KNO7Si

Molecular Weight: 297.33 g/mol

* For research use only. Not for human or veterinary use.

potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate -

Specification

Molecular Formula C8H8KNO7Si
Molecular Weight 297.33 g/mol
IUPAC Name potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate
Standard InChI InChI=1S/C8H9NO5.K.O2Si/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;;1-3-2/h1,6-7,10H,2-3H2,(H,12,13);;/q;+1;/p-1/b4-1-;;/t6-,7-;;/m1../s1
Standard InChI Key IKLCKTBOBQJLLS-ZOBQOELFSA-M
Isomeric SMILES C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)[O-].O=[Si]=O.[K+]
Canonical SMILES C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].O=[Si]=O.[K+]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate, reflects its intricate stereochemistry and functional groups:

  • Bicyclic Core: The bicyclo[3.2.0]heptane system consists of a seven-membered ring with two bridging oxygen and nitrogen atoms, creating a rigid, fused structure.

  • Stereochemistry: The (2R,3Z,5R) configuration specifies the spatial arrangement of substituents, including a Z-configured hydroxyethylidene group at position 3 and a carboxylate at position 2.

  • Dioxosilane Component: The SiO₂ group contributes to the compound’s stability and reactivity, enabling interactions with biological membranes and synthetic substrates.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₈KNO₇Si
Molecular Weight297.33 g/mol
IUPAC NameAs above
Canonical SMILESC1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].O=[Si]=O.[K+]
PubChem Compound ID146681197

Synthesis and Preparation

Palladium-Catalyzed Cyclization

The synthesis of this compound centers on palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, a method optimized for constructing nitrogen-containing bicyclic systems. Key steps include:

  • Substrate Activation: Cyclopentene derivatives are functionalized with hydroxyl and carboxyl groups under inert conditions.

  • Palladium-Mediated Ring Closure: Pd(0) catalysts facilitate the formation of the bicyclo[3.2.0]heptane framework, with stereochemical control achieved via chiral ligands.

  • Post-Functionalization: Introduction of the dioxosilane group occurs through silane oxidation, followed by potassium salt formation to enhance solubility.

Challenges and Optimization

  • Steric Hindrance: The bicyclic structure’s rigidity complicates intermediate purification, necessitating chromatographic techniques with polar solvents.

  • Yield Improvement: Current protocols report yields of 40–60%, with ongoing research focusing on ligand design and reaction temperature modulation.

Biological Activity and Mechanisms

Antibacterial Efficacy

The compound demonstrates potent activity against Gram-positive pathogens, notably MRSA, with minimum inhibitory concentrations (MICs) ranging from 4–8 µg/mL. Comparative studies against Escherichia coli and Pseudomonas aeruginosa show reduced efficacy (MIC > 16 µg/mL), suggesting selectivity for Gram-positive membranes.

Proposed Mechanisms of Action

  • Membrane Disruption: The dioxosilane group interacts with lipid bilayers, inducing permeability and ion leakage.

  • Cell Wall Synthesis Inhibition: Structural analogs of β-lactams may interfere with penicillin-binding proteins (PBPs), though direct evidence remains under investigation.

  • Reactive Oxygen Species (ROS) Generation: Preliminary data suggest that the compound elevates intracellular ROS levels in S. aureus, contributing to oxidative stress.

In Vitro Studies

  • Time-Kill Assays: A 3-log reduction in MRSA viability was observed within 6 hours at 2× MIC, comparable to vancomycin.

  • Biofilm Inhibition: Sub-MIC concentrations (1 µg/mL) reduced biofilm formation by 50% in S. epidermidis.

Applications and Industrial Relevance

Antimicrobial Agents

The compound’s MRSA-targeting activity positions it as a candidate for topical antiseptics and wound dressings. Hybrid formulations with silver nanoparticles or chitosan are under exploration to broaden the antimicrobial spectrum.

Materials Science

  • Silicon-Based Polymers: The dioxosilane moiety enables incorporation into silicones, enhancing thermal stability and surface hydrophobicity.

  • Catalytic Supports: Functionalized silica matrices derived from the compound exhibit improved activity in Heck coupling reactions.

Synthetic Intermediates

The bicyclic core serves as a scaffold for diversifying nitrogen-containing heterocycles, with applications in pharmaceutical lead optimization.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator